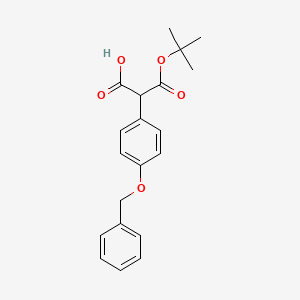
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety with a tert-butoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Introduction of the Propanoic Acid Moiety: The benzyloxyphenyl intermediate is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the desired product.
Addition of the tert-Butoxy Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methoxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-(Ethoxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)phenyl)-3-(tert-butoxy)-3-oxopropanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its methoxy and ethoxy analogs. The benzyloxy group can enhance hydrophobic interactions and potentially improve binding affinity to certain molecular targets.
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)25-19(23)17(18(21)22)15-9-11-16(12-10-15)24-13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22) |
Clave InChI |
PIMJHWUKXSWKNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
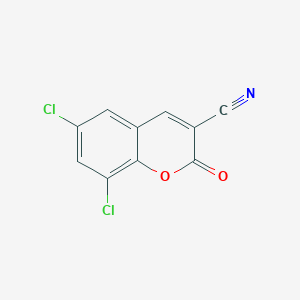
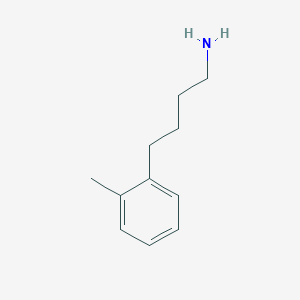

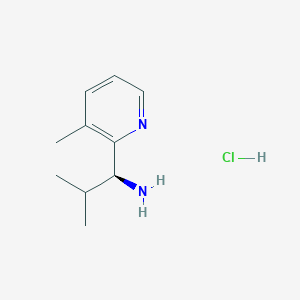
![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)
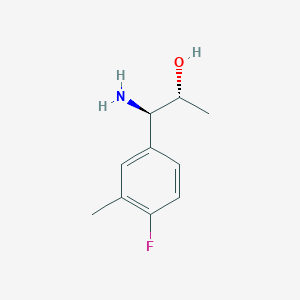

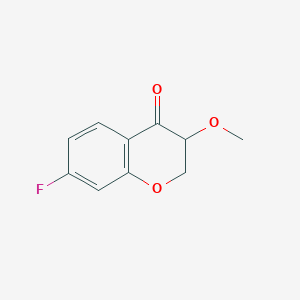
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)
